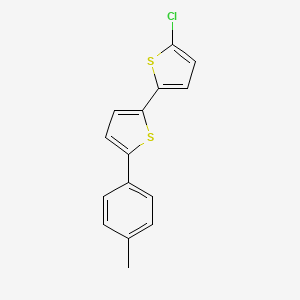
2,2'-Bithiophene, 5-chloro-5'-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bithiophene, 5-chloro-5’-(4-methylphenyl)- is an organic compound belonging to the class of bithiophenes These compounds are characterized by the presence of two thiophene rings, which are sulfur-containing five-membered aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bithiophene, 5-chloro-5’-(4-methylphenyl)- typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst . The reaction conditions are generally mild, making it suitable for various functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Bithiophene, 5-chloro-5’-(4-methylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and halogenated derivatives .
Scientific Research Applications
2,2’-Bithiophene, 5-chloro-5’-(4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,2’-Bithiophene, 5-chloro-5’-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transfer processes. In biological systems, it may interact with cellular proteins and enzymes, leading to various biochemical effects .
Comparison with Similar Compounds
2,2’-Bithiophene: The parent compound without the chlorine and 4-methylphenyl groups.
2,2’5’,2’'-Terthiophene: A compound with three thiophene rings.
2,2’5’,2’‘5’‘,2’‘’-Quaterthiophene: A compound with four thiophene rings.
Uniqueness: These modifications can lead to improved electronic properties and biological activities compared to its simpler counterparts .
Properties
CAS No. |
106936-22-5 |
|---|---|
Molecular Formula |
C15H11ClS2 |
Molecular Weight |
290.8 g/mol |
IUPAC Name |
2-chloro-5-[5-(4-methylphenyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C15H11ClS2/c1-10-2-4-11(5-3-10)12-6-7-13(17-12)14-8-9-15(16)18-14/h2-9H,1H3 |
InChI Key |
TVBRHIBJKUGMKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


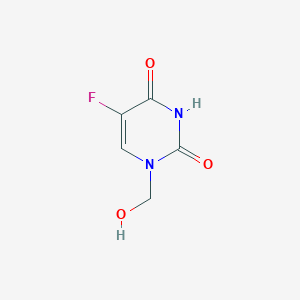
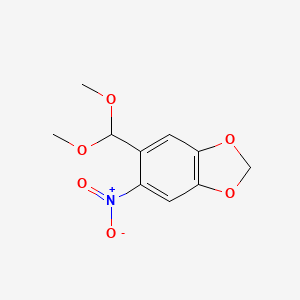
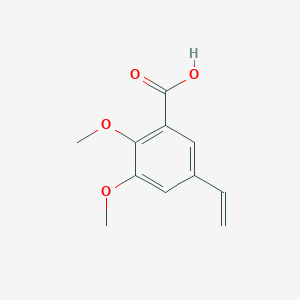
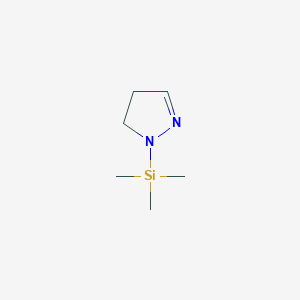
![2,4-Dimethyl-1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2H,4H)-trione](/img/structure/B14329404.png)
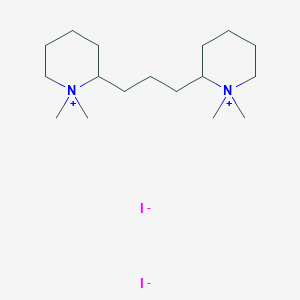
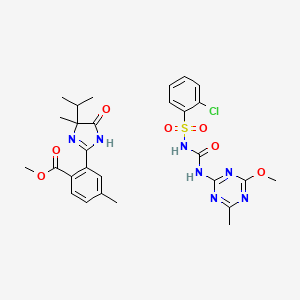


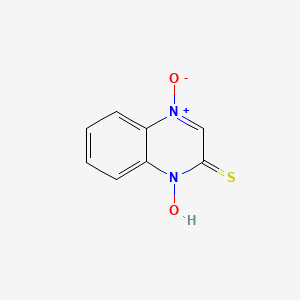

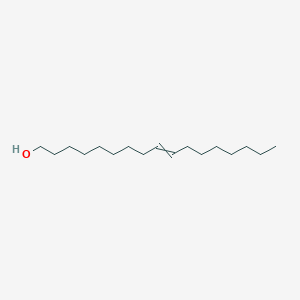
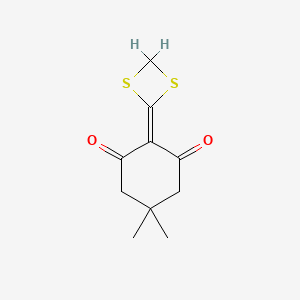
![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14329456.png)
